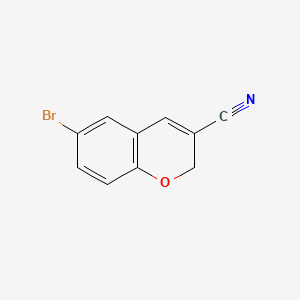

6-bromo-2H-cromeno-3-carbonitrilo

Descripción general

Descripción

6-Bromo-2H-chromene-3-carbonitrile belongs to the chromene family, compounds known for their diverse pharmacological activities and applications in organic synthesis. These compounds have been synthesized and analyzed for various structural and chemical properties, contributing significantly to both academic research and practical applications in chemistry.

Synthesis Analysis

The synthesis of chromene derivatives, including those similar to 6-bromo-2H-chromene-3-carbonitrile, often involves multicomponent reactions (MCRs) that allow for the efficient assembly of complex structures from simple starting materials. For instance, Kumar et al. (2016) reported the synthesis of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, through a one-pot MCR using 3-bromobenzaldehyde, malononitrile, and dimedone, highlighting the versatility of MCRs in chromene synthesis (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized using techniques such as X-ray crystallography, revealing detailed information about their crystal packing, hydrogen bonding interactions, and overall geometry. For example, the study by Sharma et al. (2015) on a closely related chromene compound provides insights into its monoclinic crystal structure and the stabilization of the crystal packing by hydrogen bonds (Sharma et al., 2015).

Chemical Reactions and Properties

Chromene derivatives undergo a variety of chemical reactions that modify their structure and properties. The organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles showcases the application of catalysts in facilitating the Michael addition - cyclization reaction, a key transformation in chromene chemistry (Ding & Zhao, 2010).

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

El 6-bromo-2H-cromeno-3-carbonitrilo sirve como precursor en la síntesis de varios compuestos heterocíclicos, los cuales son cruciales en la química medicinal. El compuesto puede someterse a reacciones de condensación de Knoevenagel para formar cumarinas, una clase de compuestos orgánicos que exhiben una amplia gama de actividades biológicas .

Análisis de la Estructura Cristalínea

La estructura cristalina del this compound se ha determinado mediante análisis de difracción de rayos X de monocristal. Este análisis es vital para comprender la arquitectura molecular y supramolecular del compuesto, lo que puede influir en su reactividad e interacción con otras moléculas .

Ensamblaje Supramolecular

Los investigadores han explorado el ensamblaje supramolecular de este compuesto utilizando el análisis de la superficie de Hirshfeld. Esta técnica ayuda a comprender las interacciones intermoleculares dentro de la estructura cristalina, lo cual es esencial para el diseño de nuevos materiales y fármacos .

Química Computacional

Los estudios computacionales sobre el this compound ayudan a predecir su energía de interacción con otras moléculas. Esta información es crucial para el diseño de fármacos y para comprender el comportamiento del compuesto en diferentes entornos químicos .

Aplicaciones de Química Verde

El compuesto se utiliza en química verde para la síntesis de derivados de pirano bioactivos. Estas reacciones se realizan en condiciones ambientalmente amigables, evitando el uso de solventes tóxicos y ácidos fuertes, lo cual se alinea con los principios de la química sostenible .

Actividad Biológica

Los derivados del this compound se han estudiado por sus actividades biológicas. Han mostrado promesa en aplicaciones antitumorales, antiinflamatorias y antimicrobianas, convirtiéndolos en valiosos para la investigación farmacológica adicional .

Safety and Hazards

This compound is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

6-bromo-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAGUJHXCCKDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206171 | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57543-68-7 | |

| Record name | 6-Bromo-2H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carbonitrile, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

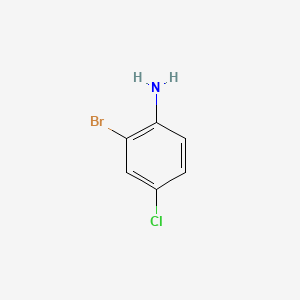

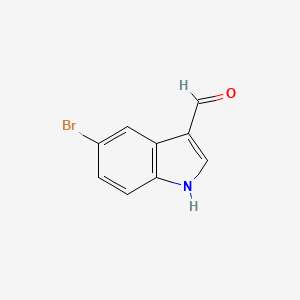

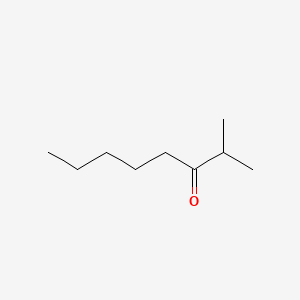

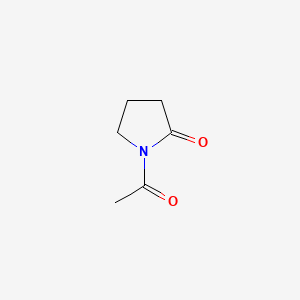

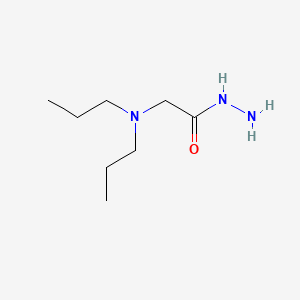

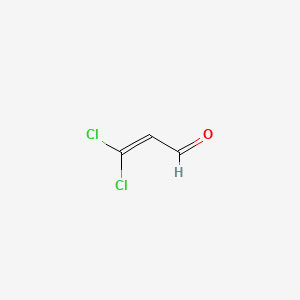

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)